

passivation of olivine surface during carbonation reactions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Olivin*

Cat. No.: *B1252735*

[Get Quote](#)

Technical Support Center: Olivine Carbonation Reactions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the passivation of **olivine** surfaces during carbonation reactions.

Frequently Asked Questions (FAQs)

Q1: What is **olivine** surface passivation and why is it a concern in my carbonation experiments?

A1: **Olivine** surface passivation is the formation of a non-reactive layer on the **olivine** particles during the carbonation reaction. This layer, typically rich in silica, acts as a barrier, preventing the underlying **olivine** from reacting with CO₂.^{[1][2]} This is a major concern as it significantly slows down or even halts the carbonation process, leading to low CO₂ sequestration efficiency.^[3] The passivation layer forms as magnesium and iron are leached from the **olivine** structure, leaving behind a less reactive silica framework.^{[1][2]}

Q2: My **olivine** carbonation reaction is much slower than expected. What are the likely causes?

A2: A slow reaction rate is a common issue, often directly linked to surface passivation. Several factors could be contributing to this:

- Formation of a dense silica-rich passivation layer: This is the most common cause. This layer physically blocks the interaction between the aqueous solution containing dissolved CO₂ and the fresh **olivine** surface.
- Inadequate mixing/agitation: Insufficient agitation fails to mechanically abrade the passivating layer, thus preventing the exposure of fresh reactive surfaces.[\[2\]](#)
- Suboptimal temperature and pressure: The kinetics of **olivine** dissolution and carbonation are highly dependent on temperature and CO₂ pressure.[\[4\]](#) Optimal conditions are typically around 185 °C and 135 bar P(CO₂).[\[2\]](#)
- Unfavorable solution chemistry: The absence of certain additives, like NaHCO₃, can lead to slower reaction rates.[\[5\]](#) The pH of the solution also plays a crucial role in **olivine** dissolution.[\[6\]](#)
- Characteristics of the **olivine**: The composition of the **olivine** itself, particularly the iron content, can influence the formation and properties of the passivation layer.[\[4\]](#)

Q3: How can I mitigate the formation of the passivation layer on the **olivine** surface?

A3: Several strategies can be employed to reduce the negative effects of passivation:

- Mechanical Abrasion: Continuous stirring or grinding during the reaction can help to mechanically remove the passivating layer, exposing fresh **olivine** surfaces.[\[2\]](#) Increasing the concentration of solid particles can also enhance this abrasive effect.[\[2\]](#)
- Chemical Additives: The addition of certain salts can inhibit the formation of a dense passivation layer.
 - Sodium Bicarbonate (NaHCO₃): Has been shown to significantly enhance the carbonation rate.[\[5\]](#)[\[7\]](#) It can increase the ionic strength and supply carbonate ions, which can influence the dissolution of magnesium and the precipitation of carbonates.[\[8\]](#)

- Sodium Chloride (NaCl): While its effect can be complex and time-dependent, it has been observed to enhance the reaction rate over longer periods, potentially by altering the structure of the silica layer.[\[1\]](#)
- Process Conditions Optimization: Operating at optimal temperatures and CO₂ pressures can maximize the carbonation rate before a significant passivation layer forms.[\[4\]](#)

Q4: What are the key experimental parameters I should control to ensure a successful **olivine** carbonation experiment?

A4: To achieve reproducible and efficient **olivine** carbonation, the following parameters should be carefully controlled:

- Temperature: Influences the kinetics of both **olivine** dissolution and carbonate precipitation.
[\[4\]](#)
- CO₂ Partial Pressure: A key driving force for the carbonation reaction.
- Stirring/Agitation Speed: Ensures homogeneity and helps in the mechanical removal of the passivation layer.[\[2\]](#)
- Solid-to-Liquid Ratio: Can affect the abrasion of the passivation layer and the overall reaction kinetics.[\[2\]](#)
- Particle Size of **Olivine**: Smaller particles offer a larger surface area for reaction, but may also be more susceptible to rapid passivation.[\[8\]](#)
- Aqueous Solution Chemistry: The concentration of additives like NaHCO₃ and NaCl, and the initial pH of the solution are critical.[\[5\]](#)

Troubleshooting Guide

Problem	Potential Cause	Troubleshooting Steps
Low CO ₂ conversion	Formation of a passivating silica-rich layer.	<ul style="list-style-type: none">- Increase stirring speed to promote mechanical abrasion of the layer.[2]- Introduce chemical additives like NaHCO₃ (e.g., 0.64 M) to the reaction solution.[5]- Optimize reaction temperature and CO₂ pressure (e.g., ~185 °C and ~135 bar).[2]
Reaction starts fast and then stops	Rapid formation of a dense, impermeable passivation layer.	<ul style="list-style-type: none">- Consider a two-step process: an initial dissolution step followed by a carbonation step.[9]- Employ intermittent grinding or sonication to disrupt the layer.
Inconsistent results between experiments	Poor control over experimental parameters.	<ul style="list-style-type: none">- Ensure consistent olivine particle size distribution for all experiments.- Precisely control temperature, pressure, and stirring rate.- Use a consistent recipe for the aqueous solution, including additives.
Difficulty in analyzing reacted olivine	Passivation layer interferes with characterization.	<ul style="list-style-type: none">- Use surface-sensitive techniques like XPS to analyze the composition of the outermost layer.[10]- Employ cross-sectioning techniques (e.g., FIB-SEM) to examine the thickness and morphology of the passivation layer.
Precipitation of undesired secondary phases	Reaction conditions favor the formation of phases other than the desired carbonates.	<ul style="list-style-type: none">- Carefully control the pH of the solution.[6]- Analyze the composition of the fluid phase during the reaction to monitor

saturation states of different minerals.

Quantitative Data

Table 1: Effect of Additives on Olivine Carbonation Extent

Additive(s)	Olivine Particle Size (μm)	Temperature ($^{\circ}\text{C}$)	P(CO ₂) (psi)	Reaction Time (h)	Extent of Carbonation (%)	Reference
None	<38	185	2200	1	34	[11]
0.64 M NaHCO ₃ + 1 M NaCl	<38	185	2200	1	56	[11]
2.5 M NaHCO ₃	<38	185	2200	1	56	[11]
0.64 M NaHCO ₃	<75	High	High	3	>70	[5]
1 M NaCl	-	185	~1958	-	No significant effect	[2]

Table 2: Olivine Dissolution Rates Under Different Conditions

Experiment	NaCl (M)	Temperature (°C)	P(CO ₂) (bar)	Initial Dissolution Rate (mol cm ⁻² s ⁻¹)	Long-term Dissolution Rate (mol cm ⁻² s ⁻¹)	Reference
1	0.5	60	100	9.50 x 10 ⁻¹¹	1.69 x 10 ⁻¹²	[1]
2	0.5	60	100	9.50 x 10 ⁻¹¹	1.69 x 10 ⁻¹²	[1]
3	0	60	100	-	-	[1]
4	0	60	100	-	-	[1]

Experimental Protocols

1. Protocol for Olivine Carbonation in a Stirred Batch Reactor

This protocol describes a general procedure for conducting **olivine** carbonation experiments in a laboratory-scale stirred batch reactor.

Materials and Equipment:

- High-pressure, high-temperature stirred batch reactor (e.g., Parr reactor) with temperature and pressure controls.
- Ground **olivine** of a specific particle size fraction.
- Deionized water.
- Chemical additives (e.g., NaCl, NaHCO₃).
- CO₂ gas cylinder.
- Analytical balance.

- Filtration apparatus.
- Drying oven.

Procedure:

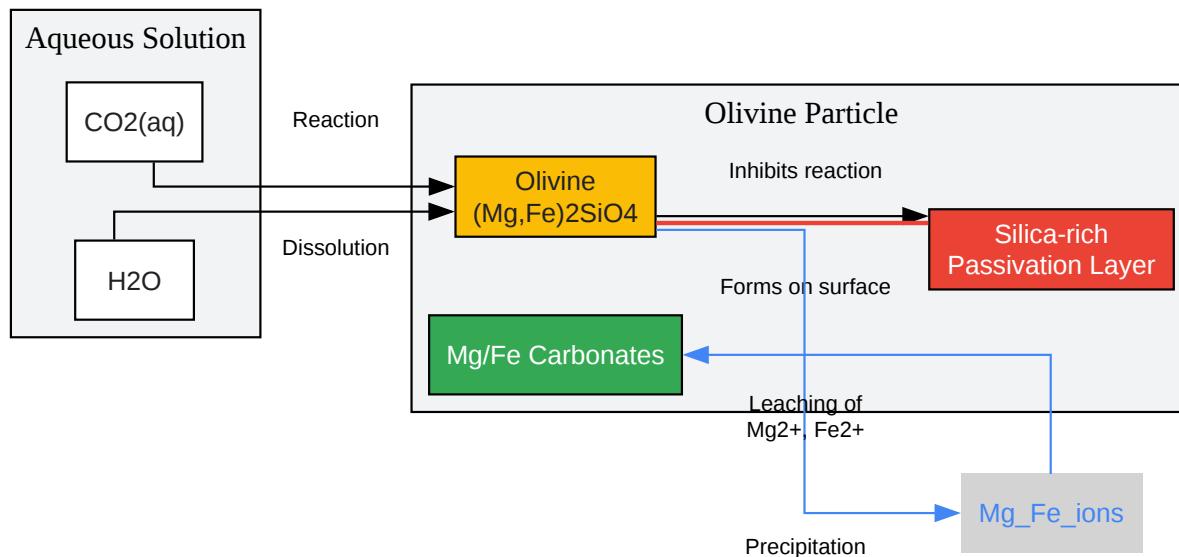
- Olivine Preparation: Ensure the **olivine** sample is ground to the desired particle size and well-characterized (e.g., for surface area and composition).
- Reactor Assembly:
 - Clean and dry the reactor vessel and internal components thoroughly.
 - Add a known mass of **olivine** to the reactor.
 - Prepare the aqueous solution with the desired concentrations of any additives (e.g., 1 M NaCl, 0.64 M NaHCO₃) and add a specific volume to the reactor.[2]
- Sealing and Purging:
 - Seal the reactor according to the manufacturer's instructions.
 - Purge the reactor with low-pressure CO₂ or an inert gas (e.g., N₂ or Ar) to remove air.
- Reaction Conditions:
 - Begin stirring at the desired rate (e.g., 1500 rpm).[2]
 - Heat the reactor to the target temperature (e.g., 185 °C).[2]
 - Pressurize the reactor with CO₂ to the desired pressure (e.g., 135 bar).[2]
- Reaction Monitoring:
 - Maintain constant temperature, pressure, and stirring for the duration of the experiment.
 - If possible, collect aqueous samples periodically to analyze for dissolved Mg, Si, and alkalinity to monitor reaction progress.

- Shutdown and Sample Recovery:
 - At the end of the experiment, rapidly cool the reactor to quench the reaction.
 - Carefully vent the CO₂ pressure.
 - Open the reactor and recover the slurry.
 - Separate the solid and liquid phases by filtration.
 - Dry the solid product in an oven at a low temperature (e.g., 60 °C) to prevent alteration of the products.
- Analysis:
 - Analyze the solid products using techniques such as XRD (for mineralogy), SEM-EDX (for morphology and elemental composition of the surface), and TGA (to quantify the extent of carbonation).
 - Analyze the final liquid phase for elemental composition and pH.

2. Protocol for Characterizing Passivated **Olivine** Surface using SEM-EDX

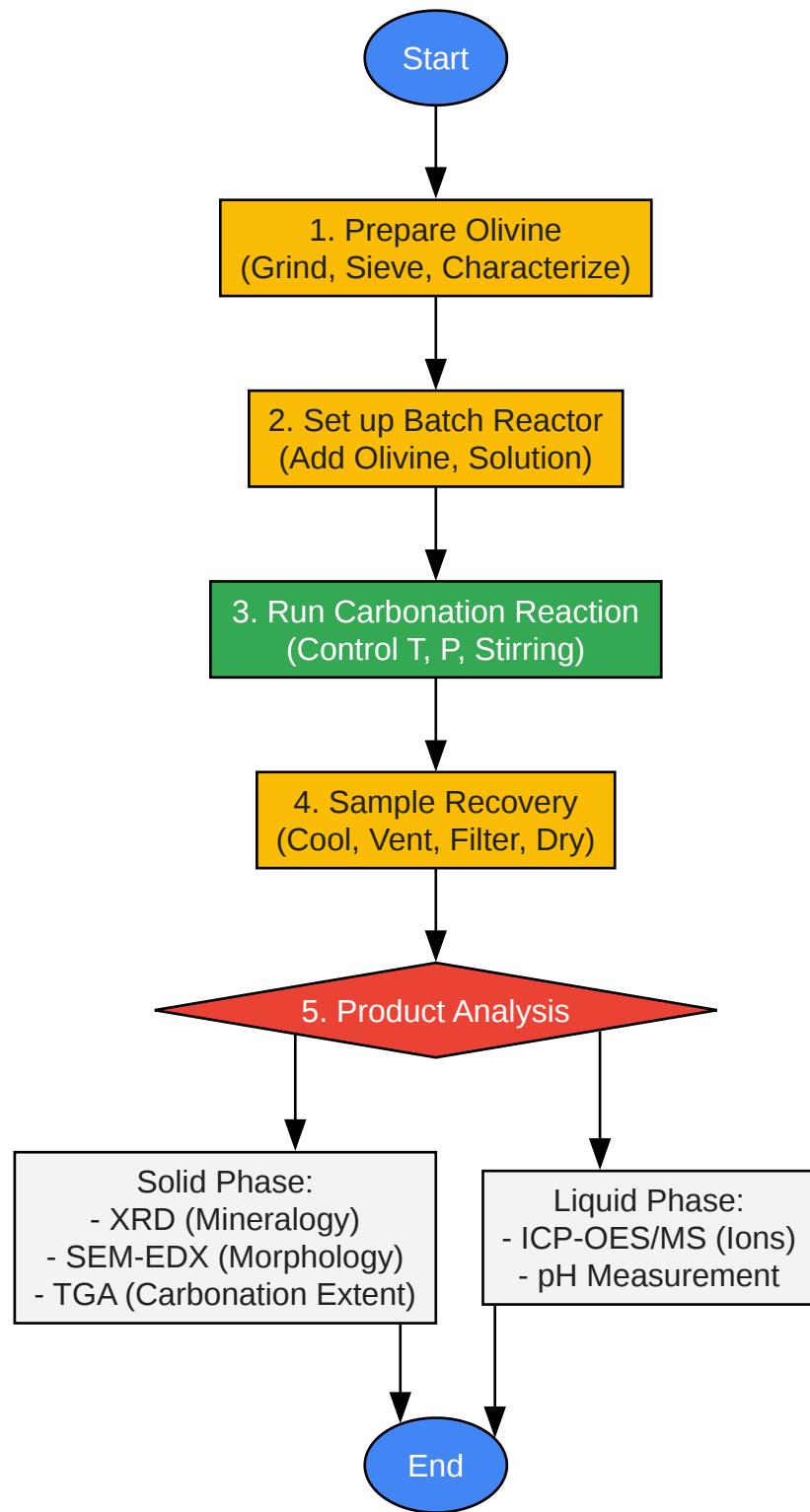
Objective: To visualize the surface morphology and determine the elemental composition of the passivation layer on reacted **olivine** particles.

Equipment:


- Scanning Electron Microscope (SEM) with an Energy Dispersive X-ray (EDX) detector.
- Sample stubs.
- Conductive adhesive (e.g., carbon tape).
- Sputter coater (if samples are non-conductive).

Procedure:

- Sample Preparation:


- Take a representative subsample of the dried, reacted **olivine** powder.
- Mount the powder onto an SEM stub using conductive adhesive. Ensure a monolayer of particles for optimal imaging.
- If the sample is not inherently conductive, coat it with a thin layer of a conductive material (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.
- SEM Imaging:
 - Load the sample into the SEM chamber and evacuate to high vacuum.
 - Turn on the electron beam and select an appropriate accelerating voltage (e.g., 15-20 kV).
 - Locate the **olivine** particles and focus the image.
 - Acquire secondary electron (SE) images to visualize the surface topography and morphology of the passivation layer.
 - Acquire backscattered electron (BSE) images to observe compositional contrast (areas with higher average atomic number will appear brighter).
- EDX Analysis:
 - Select a point of interest on the surface of a passivated **olivine** grain for point analysis, or select an area for elemental mapping.
 - Acquire the EDX spectrum. The spectrum will show peaks corresponding to the elements present in the analyzed volume.
 - Quantify the elemental composition (atomic % or weight %) of the passivation layer. A silica-rich layer will show a higher Si to Mg ratio compared to the unreacted **olivine** core.
 - Perform elemental mapping to visualize the distribution of Si, Mg, Fe, and O on the particle surface. This can clearly show the extent and homogeneity of the passivation layer.

Visualizations

[Click to download full resolution via product page](#)

Caption: Mechanism of **olivine** surface passivation during carbonation.

[Click to download full resolution via product page](#)

Caption: General workflow for an **olivine** carbonation experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sccs.stanford.edu [sccs.stanford.edu]
- 2. Carbon sequestration via aqueous olivine mineral carbonation: role of passivating layer formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. advanceseng.com [advanceseng.com]
- 9. nva.sikt.no [nva.sikt.no]
- 10. Characterization of passivation layers - Materia Nova – innovation center [materianova.be]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [passivation of olivine surface during carbonation reactions]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1252735#passivation-of-olivine-surface-during-carbonation-reactions>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com